molecular formula C14H15N7OS B13372579 3-(3-isobutyl-1H-pyrazol-5-yl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-isobutyl-1H-pyrazol-5-yl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13372579
M. Wt: 329.38 g/mol
InChI Key: SCZZOZWFNYEMQR-UHFFFAOYSA-N
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Description

3-(3-isobutyl-1H-pyrazol-5-yl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple heteroatoms, including nitrogen, oxygen, and sulfur, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-isobutyl-1H-pyrazol-5-yl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole and isoxazole rings, followed by their integration into the triazolo-thiadiazole framework. Common reagents used in these steps include hydrazine derivatives, isocyanates, and various oxidizing agents. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of catalytic processes, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis is crucial for its application in large-scale research and development projects.

Chemical Reactions Analysis

Types of Reactions

3-(3-isobutyl-1H-pyrazol-5-yl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can lead to the formation of alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

3-(3-isobutyl-1H-pyrazol-5-yl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound’s chemical reactivity makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-isobutyl-1H-pyrazol-5-yl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved in its mechanism of action are still under investigation, with research focusing on its effects at the molecular and cellular levels.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris(pyrazol-4-yl)benzene: Another heterocyclic compound with similar structural features, used in various chemical and biological studies.

    Topramezone: A compound with a similar isoxazole ring, used as a herbicide and studied for its biological activity.

    1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: An intermediate used in the synthesis of pharmaceutical agents, sharing the pyrazole ring structure.

Uniqueness

3-(3-isobutyl-1H-pyrazol-5-yl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of heterocyclic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H15N7OS

Molecular Weight

329.38 g/mol

IUPAC Name

5-methyl-3-[3-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2-oxazole

InChI

InChI=1S/C14H15N7OS/c1-7(2)4-9-6-10(16-15-9)12-17-18-14-21(12)19-13(23-14)11-5-8(3)22-20-11/h5-7H,4H2,1-3H3,(H,15,16)

InChI Key

SCZZOZWFNYEMQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C2=NN3C(=NN=C3S2)C4=NNC(=C4)CC(C)C

Origin of Product

United States

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